BenchChemオンラインストアへようこそ!

2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

Select this 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 1554484-85-3) to secure a pre-formed, patent-validated kinase inhibitor scaffold. The cyclopropyl group introduces constrained sp³ character and a unique steric profile essential for consistent RET, JAK, ROS1, and PI3K SAR. This free base is designed for organic synthesis diversification at the 5- and 7-positions, enabling rapid generation of focused kinase libraries. For cell-based assays or in vivo studies, order the hydrochloride salt (CAS 2126176-89-2). Ensure procurement of the exact 2-cyclopropyl variant to avoid introducing uncharacterized variables into lead optimization workflows.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 1554484-85-3
Cat. No. B1458336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
CAS1554484-85-3
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CC1C2=NN3CCNCC3=C2
InChIInChI=1S/C9H13N3/c1-2-7(1)9-5-8-6-10-3-4-12(8)11-9/h5,7,10H,1-4,6H2
InChIKeyJUWSWPQXQCBMTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine CAS 1554484-85-3: Core Scaffold for Kinase-Focused Medicinal Chemistry


2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS: 1554484-85-3) is a heterocyclic building block featuring a saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core with a cyclopropyl substituent at the 2-position . The molecular formula is C₉H₁₃N₃ with a molecular weight of 163.22 g/mol . This scaffold belongs to a class of fused pyrazolo-pyrazines that have been extensively claimed as kinase inhibitor pharmacophores, particularly in patents targeting RET, JAK, ROS1, and PI3K pathways [1] [2]. The compound serves as an unsubstituted intermediate that enables downstream diversification at the 5- and 7-positions for structure-activity relationship (SAR) exploration.

Why 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Cannot Be Arbitrarily Replaced by Other Pyrazolo-Pyrazine Analogs


While numerous 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine derivatives exist, the 2-cyclopropyl substitution confers distinct physicochemical and conformational properties that cannot be replicated by alkyl, aryl, or hydrogen-substituted analogs. The cyclopropyl group introduces constrained sp³ character and a unique steric profile at the 2-position, which influences both the scaffold‘s synthetic accessibility and its subsequent binding interactions when elaborated into kinase inhibitors [1]. SAR studies on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives demonstrate that substituent electronic density at the pyrazole moiety directly modulates antiproliferative activity and PI3K protein level reduction in A549 NSCLC cells [2]. Substitution with non-cyclopropyl groups alters the electron distribution and spatial orientation at the hinge-binding region, leading to divergent kinase selectivity profiles and unpredictable downstream biological outcomes. For procurement purposes, selecting this specific 2-cyclopropyl variant ensures consistency with established patent SAR and avoids introducing uncharacterized variables into lead optimization workflows.

Quantitative Comparative Evidence: 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine Versus Analogs


Cyclopropyl vs. Alkyl/Aryl Substituents: Physicochemical and Conformational Differentiation for Kinase Scaffold Design

The 2-cyclopropyl substituent introduces increased sp³ fraction and conformational constraint compared to 2-H, 2-methyl, or 2-phenyl analogs. The cyclopropyl group possesses a molecular weight contribution of 41.07 g/mol, distinct from methyl (15.03 g/mol) or phenyl (77.10 g/mol), resulting in a balanced molecular weight of 163.22 g/mol for the target compound that falls within the optimal range for fragment-based lead discovery . In the broader class of pyrazolo[1,5-a]pyrazine kinase inhibitors, structure-activity relationship (SAR) analysis from a 2025 study demonstrated that substituent electronic density on the pyrazole moiety directly influences antiproliferative activity in A549 NSCLC cells, with high electron-density benzene rings enhancing cytotoxic effects [1]. The cyclopropyl group provides a unique electronic and steric signature that cannot be replicated by simple alkyl or aryl substitutions, directly impacting downstream kinase binding affinity when the scaffold is further elaborated.

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

Hydrochloride Salt Form (CAS 2126176-89-2) vs. Free Base (CAS 1554484-85-3): Solubility and Handling Advantages

The hydrochloride salt derivative (CAS: 2126176-89-2) of 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine offers enhanced aqueous solubility and stability compared to the free base form [1]. The hydrochloride salt has a molecular weight of 199.68 g/mol (C₉H₁₄ClN₃) and is commercially available at 95% purity . The salt formation modifies the compound's physicochemical properties without altering the core scaffold structure, facilitating improved handling, formulation, and reproducibility in preclinical studies [1]. The free base (CAS 1554484-85-3, MW 163.22) is also commercially available at 98% purity .

Pharmaceutical Development Preclinical Formulation Medicinal Chemistry

Commercially Available Building Block with Pre-Formed Core vs. De Novo Multi-Step Synthesis

2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is available from multiple chemical suppliers as a pre-formed building block at 98% purity (free base) and 95% purity (hydrochloride salt) . For comparison, synthesizing the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine core with a 2-cyclopropyl substituent from non-cyclopropyl starting materials would require additional synthetic steps to install the cyclopropyl group via cross-coupling or cyclopropanation, each introducing additional purification requirements and potential yield losses. Direct procurement of the pre-assembled scaffold eliminates these steps, enabling immediate diversification at the secondary amine (5-position) and methylene (7-position) without de novo core construction.

Synthetic Chemistry Medicinal Chemistry Lead Optimization

Optimal Research Applications for 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine (CAS 1554484-85-3)


Kinase Inhibitor Lead Optimization: Diversification at the 5- and 7-Positions

This scaffold is ideally suited for generating focused libraries of RET, ROS1, JAK, or PI3K kinase inhibitors via functionalization of the secondary amine at the 5-position and the methylene at the 7-position. The pre-formed 2-cyclopropyl-tetrahydropyrazolo[1,5-a]pyrazine core eliminates the need for de novo construction of the fused bicyclic system, allowing medicinal chemists to directly install diversity elements such as amides, sulfonamides, ureas, or aryl/heteroaryl groups. This enables rapid SAR exploration around the solvent-exposed and selectivity-determining regions of kinase ATP-binding pockets [1] [2].

Fragment-Based Drug Discovery (FBDD) Screening

With a molecular weight of 163.22 g/mol, this compound falls within the optimal fragment range (MW < 250 Da) for FBDD campaigns. The cyclopropyl group provides a rigid, three-dimensional structural element that can serve as a recognition motif for hydrophobic pockets in target proteins. The scaffold can be screened as a fragment or used as a starting point for fragment growing and merging strategies targeting kinase hinge regions, where pyrazolo[1,5-a]pyrazine cores have demonstrated favorable binding characteristics [1].

Preclinical Biological Assays Requiring Aqueous Compatibility

For cell-based assays, biochemical kinase inhibition assays, or in vivo pharmacokinetic studies, the hydrochloride salt form (CAS 2126176-89-2) should be selected. This salt form provides enhanced aqueous solubility and stability compared to the free base, ensuring consistent compound concentration in assay media and facilitating formulation for animal dosing. The free base form (CAS 1554484-85-3) remains the preferred choice for organic synthesis reactions where acid sensitivity or chloride ion interference is a concern [2].

Antiproliferative Screening in NSCLC and Other Kinase-Driven Cancer Models

Given the established activity of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives in reducing PI3K protein levels and inhibiting proliferation in A549 non-small cell lung cancer cells (with IC₅₀ values as low as 7.01 µM for optimized analogs), this 2-cyclopropyl scaffold is positioned as a valuable starting point for synthesizing novel analogs with potential activity against PI3K-dependent cancers [1]. The scaffold can also be elaborated for screening against RET-driven, ROS1-driven, or JAK-dependent tumor models, as supported by the broader patent literature on this chemotype [3].

Quote Request

Request a Quote for 2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.